(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoate
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Overview
Description
®-methyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoate is a compound of interest in organic chemistry due to its unique structure and reactivity. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups from unwanted reactions. The presence of a hydroxyphenyl group adds to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoate typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Free amine
Scientific Research Applications
®-methyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoate involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine.
Comparison with Similar Compounds
Similar Compounds
- ®-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
- ®-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoate
Uniqueness
®-methyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoate is unique due to the position of the hydroxy group on the phenyl ring. This positional isomerism can lead to different reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21NO5 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
methyl (2R)-3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(18)20-4)9-10-7-5-6-8-12(10)17/h5-8,11,17H,9H2,1-4H3,(H,16,19)/t11-/m1/s1 |
InChI Key |
QCHFZCIYGGJEAU-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)OC |
Origin of Product |
United States |
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